molecular formula C21H15ClO2 B2871929 7-(4-Chlorophenoxy)-3-phenyl-1-indanone CAS No. 339115-91-2

7-(4-Chlorophenoxy)-3-phenyl-1-indanone

Cat. No.: B2871929
CAS No.: 339115-91-2
M. Wt: 334.8
InChI Key: WUFBSXLAIXSHEX-UHFFFAOYSA-N
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Description

7-(4-Chlorophenoxy)-3-phenyl-1-indanone is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group and a phenyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenoxy)-3-phenyl-1-indanone typically involves the reaction of 4-chlorophenol with a suitable indanone precursor under specific conditions. One common method involves the use of aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction. The reaction is carried out in a solvent such as methylene dichloride at low temperatures (around 0°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenoxy)-3-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

7-(4-Chlorophenoxy)-3-phenyl-1-indanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenoxy)-3-phenyl-1-indanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Chlorophenoxy)-3-phenyl-1-indanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other similar compounds, it combines the indanone core with a chlorophenoxy group, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

7-(4-chlorophenoxy)-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO2/c22-15-9-11-16(12-10-15)24-20-8-4-7-17-18(13-19(23)21(17)20)14-5-2-1-3-6-14/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBSXLAIXSHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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